5-[(4-methoxyphenyl)carbonyl]-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound featuring a piperazine ring, a methoxybenzoyl group, and a tetrahydropyrimidine-dione core.
Preparation Methods
The synthesis of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-methylpiperazine with a suitable benzoyl chloride derivative under basic conditions.
Cyclization: The intermediate product undergoes cyclization with a suitable diketone to form the tetrahydropyrimidine-dione core.
Final coupling: The methoxybenzoyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYBENZOYL)-1,3-DIMETHYL-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways . The compound may inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like cyclooxygenase (COX), leading to decreased inflammation and pain .
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-(4-methoxybenzoyl)-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H26N4O4/c1-21-9-11-24(12-10-21)13-16-17(19(26)23(3)20(27)22(16)2)18(25)14-5-7-15(28-4)8-6-14/h5-8H,9-13H2,1-4H3 |
InChI Key |
GCJXNYXKNBDAIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=O)N(C(=O)N2C)C)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.